molecular formula C9H7N5O B14516351 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-90-3

9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B14516351
CAS No.: 62483-90-3
M. Wt: 201.18 g/mol
InChI Key: QJJPRTKBBZGRIZ-UHFFFAOYSA-N
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Description

9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused ring structure consisting of a tetrazole ring and a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst, leading to the formation of the tetrazole ring. Subsequent cyclization with formic acid or other reagents yields the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The tetrazole and quinazoline rings can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pH conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

    Quinazoline: A parent compound with a simpler structure, lacking the tetrazole ring.

    Tetrazoloquinazoline: Compounds with similar fused ring structures but different substituents.

    Dihydroquinazoline: Reduced derivatives with hydrogenated quinazoline rings.

Uniqueness: 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62483-90-3

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

9-methyl-4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O/c1-5-3-2-4-6-7(5)14-9(10-8(6)15)11-12-13-14/h2-4H,1H3,(H,10,11,13,15)

InChI Key

QJJPRTKBBZGRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC3=NN=NN23

Origin of Product

United States

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